molecular formula C4H4O2 B1233635 Malealdehyde CAS No. 3675-13-6

Malealdehyde

Cat. No.: B1233635
CAS No.: 3675-13-6
M. Wt: 84.07 g/mol
InChI Key: JGEMYUOFGVHXKV-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malealdehyde, also known as malonaldehyde, is an organic compound with the chemical formula ( \text{CH}_2(\text{CHO})_2 ). It is a dialdehyde derived from malonic acid and is characterized by the presence of two aldehyde groups. This compound is a reactive compound and is often used as a biomarker for oxidative stress and lipid peroxidation in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: Malealdehyde can be synthesized through several methods, including:

    Oxidation of Malonic Acid: One common method involves the oxidation of malonic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrolysis of Malononitrile: Another method involves the hydrolysis of malononitrile in the presence of an acid or base to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the controlled oxidation of malonic acid or its derivatives. The process requires precise control of reaction conditions to prevent over-oxidation and ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Malealdehyde undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form malonic acid.

    Reduction: It can be reduced to form malonyl alcohol.

    Condensation Reactions: this compound can participate in aldol condensation reactions with other aldehydes or ketones to form larger molecules.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Condensation Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Oxidation: Malonic acid.

    Reduction: Malonyl alcohol.

    Condensation: Various aldol condensation products depending on the reactants used.

Scientific Research Applications

Malealdehyde has several applications in scientific research, including:

    Biomarker for Oxidative Stress: It is widely used as a biomarker to measure oxidative stress and lipid peroxidation in biological systems.

    Chemical Synthesis: this compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: It is used in studies related to cell signaling and apoptosis due to its reactive nature and ability to form adducts with proteins and nucleic acids.

    Industrial Applications: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Malealdehyde exerts its effects through its highly reactive aldehyde groups. It can form covalent adducts with proteins, nucleic acids, and other biomolecules, leading to alterations in their structure and function. This reactivity is the basis for its use as a biomarker for oxidative stress and its involvement in various biological processes such as cell signaling and apoptosis.

Comparison with Similar Compounds

    Formaldehyde: A simpler aldehyde with one aldehyde group.

    Acetaldehyde: Contains one aldehyde group and is less reactive than malealdehyde.

    Glutaraldehyde: A dialdehyde like this compound but with a longer carbon chain.

Uniqueness of this compound: this compound is unique due to its high reactivity and the presence of two aldehyde groups, making it a valuable compound in both research and industrial applications. Its ability to form adducts with biomolecules and its role as a biomarker for oxidative stress set it apart from other aldehydes.

Properties

IUPAC Name

(Z)-but-2-enedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2/c5-3-1-2-4-6/h1-4H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEMYUOFGVHXKV-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C=O)\C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40878720
Record name cis-Butenedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3675-13-6
Record name Maleic dialdehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3675-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenedial, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003675136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Butenedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Malealdehyde
Reactant of Route 2
Malealdehyde
Reactant of Route 3
Reactant of Route 3
Malealdehyde
Reactant of Route 4
Malealdehyde
Reactant of Route 5
Malealdehyde
Reactant of Route 6
Malealdehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.